6,7-Dimethoxy-2H-1,3-benzothiazine
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Overview
Description
6,7-Dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines It is characterized by the presence of a benzene ring fused to a thiazine ring, with methoxy groups at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2H-1,3-benzothiazine typically involves the reaction of 2-aminothiophenol with appropriate methoxy-substituted benzaldehydes under acidic or basic conditions. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) to form the enaminone intermediate, which then undergoes cyclization to yield the desired benzothiazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with dimethyl acetylenedicarboxylate (DMAD) in aqueous methanol to form unexpected heterocyclic structures.
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: DMAD in aqueous methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
- Cycloaddition with DMAD yields condensed-skeleton heterocycles .
- Substitution reactions can yield a variety of functionalized benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. For example, its reaction with DMAD involves the formation of a cycloaddition product through a concerted mechanism . The exact molecular targets and pathways in biological systems are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.
Comparison with Similar Compounds
1,4-Benzothiazine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Benzothiazepines: These compounds have an additional ring fused to the benzothiazine core, leading to different chemical properties and applications.
Uniqueness: Its ability to undergo unexpected cycloaddition reactions with DMAD sets it apart from other benzothiazine derivatives .
Properties
CAS No. |
59484-80-9 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
6,7-dimethoxy-2H-1,3-benzothiazine |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-3-7-5-11-6-14-10(7)4-9(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
STYGCZQJYNQPCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NCS2)OC |
Origin of Product |
United States |
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